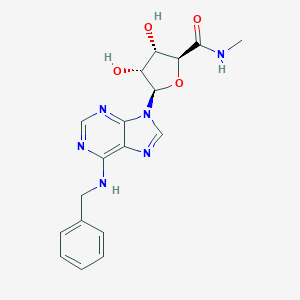

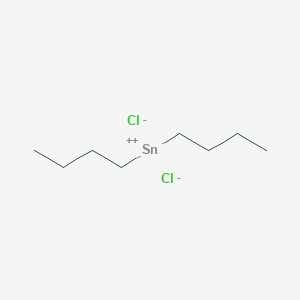

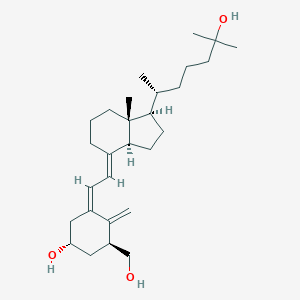

![molecular formula C14H11N3O2 B138717 4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid CAS No. 132026-12-1](/img/structure/B138717.png)

4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid

Descripción general

Descripción

The compound “4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid” is an organic heterocyclic compound that belongs to the class of phenylpyridines . These compounds are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . The imidazo[4,5-c]pyridine ring system consists of an imidazole ring fused to a pyridine, so that the three ring nitrogen atoms are at the 1-, 2-, and 5-position, respectively .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives has been described in recent years . For instance, Mladenova performed the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The imidazopyridines, which include the “4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid”, comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .Physical And Chemical Properties Analysis

Imidazole, a core structure in the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Mecanismo De Acción

While the specific mechanism of action for “4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid” is not explicitly mentioned in the search results, imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions . They have been found to act as GABA A receptor positive allosteric modulators .

Propiedades

IUPAC Name |

4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-16-12-8-15-7-6-13(12)17(9)11-4-2-10(3-5-11)14(18)19/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSBZAONUUOSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)C(=O)O)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440415 | |

| Record name | 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid | |

CAS RN |

132026-12-1 | |

| Record name | 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.